UDP-beta-S

Description

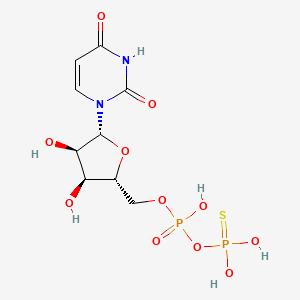

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O11P2S |

|---|---|

Molecular Weight |

420.23 g/mol |

IUPAC Name |

dihydroxyphosphinothioyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C9H14N2O11P2S/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(21-8)3-20-23(16,17)22-24(18,19)25/h1-2,4,6-8,13-14H,3H2,(H,16,17)(H,10,12,15)(H2,18,19,25)/t4-,6-,7-,8-/m1/s1 |

InChI Key |

HFPQTPQWHHTLHT-XVFCMESISA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=S)(O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=S)(O)O)O)O |

Origin of Product |

United States |

Udp β S As a Molecular Probe and Agonist in Purinergic Receptor Research

Selective Agonism of P2Y Purinergic Receptors by UDP-β-S

Purinergic receptors, activated by extracellular nucleotides, are broadly classified into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) subtypes. The P2Y receptor family includes several members with distinct ligand preferences and signaling properties. nih.govresearchgate.netguidetopharmacology.org UDP-β-S has emerged as a valuable tool for investigating the P2Y subtype, demonstrating selective agonist activity. biolog.de

Specificity for P2Y6 Receptor Activation

Research indicates that UDP-β-S functions as a selective agonist for the P2Y6 receptor. biolog.de The P2Y6 receptor is primarily activated by uridine (B1682114) diphosphate (B83284) (UDP). guidetopharmacology.orged.ac.uk Studies have shown that UDP-β-S can dose-dependently enhance biological responses mediated by P2Y6 receptors, such as insulin (B600854) and glucagon (B607659) release in pancreatic islets. nih.gov The potency of UDP-β-S in activating P2Y6 receptors has been quantified in various studies. For instance, in isolated mouse pancreatic islets and purified beta-cells, the EC50 value for UDP-β-S ranged from 1.6 x 10⁻⁸ M to 3.2 x 10⁻⁸ M for enhancing insulin and glucagon release. nih.gov This selective effect is further supported by the inhibition of these responses by selective P2Y6 antagonists like MRS2578. nih.gov

Differential Effects on Other P2Y Subtypes (e.g., P2Y1, P2Y2, P2Y4)

Here is a summary of the relative agonist activity:

| P2Y Receptor Subtype | Primary Endogenous Agonist | UDP-β-S Activity |

| P2Y1 | ADP | Low/None |

| P2Y2 | UTP/ATP | Low/None |

| P2Y4 | UTP | Low/None |

| P2Y6 | UDP | High (Agonist) |

| P2Y14 | UDP-glucose, UDP | Agonist (UDP also activates P2Y14) guidetopharmacology.orgresearchgate.net |

Intracellular Signaling Cascades Modulated by UDP-β-S via P2Y6 Activation

Activation of P2Y6 receptors by agonists like UDP or UDP-β-S triggers specific intracellular signaling cascades characteristic of G protein-coupled receptors. nih.govguidetopharmacology.orglupinepublishers.com

G-Protein Coupling and Phospholipase C (PLC) Activation

P2Y6 receptors are primarily coupled to G proteins of the Gq/11 subfamily. nih.govguidetopharmacology.orged.ac.ukaai.orglupinepublishers.com Upon agonist binding, including by UDP-β-S, the activated P2Y6 receptor interacts with Gq/11 proteins, leading to the activation of Phospholipase C (PLC). nih.govguidetopharmacology.orged.ac.ukaai.orglupinepublishers.comnih.gov PLC is a key enzyme in the phosphoinositide signaling pathway, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). lupinepublishers.com This coupling to the Gq/11-PLC pathway is a well-established mechanism for several P2Y receptor subtypes, including P2Y1, P2Y2, P2Y4, and P2Y11. guidetopharmacology.orged.ac.uknih.gov

Regulation of Intracellular Calcium Dynamics

The activation of PLC by the Gq/11-coupled P2Y6 receptor leads to the generation of IP3. lupinepublishers.com IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). guidetopharmacology.orglupinepublishers.comnih.gov This increase in intracellular calcium concentration ([Ca²⁺]i) is a critical downstream event following P2Y6 activation. nih.govnih.govyulonglilab.orgatsjournals.orgnih.govbiorxiv.orgalzdiscovery.org Studies using calcium imaging techniques have demonstrated that UDP, the endogenous ligand for P2Y6, elicits intracellular calcium responses in various cell types expressing the receptor, such as human adipose-derived mesenchymal stromal cells and bronchial epithelial cells. nih.govatsjournals.org UDP-P2Y6 signaling has been shown to increase calcium activity in microglia during epileptogenesis, impacting neuroimmune responses. yulonglilab.orgnih.govbiorxiv.org While UDP-β-S itself wasn't explicitly mentioned in the search results regarding calcium dynamics, given its action as a P2Y6 agonist, it is expected to induce similar calcium mobilization via the same Gq/11-PLC-IP3 pathway.

Here is a simplified representation of the signaling cascade:

| Step | Event | Key Molecules Involved |

| 1. Agonist Binding | UDP-β-S binds to P2Y6 receptor | UDP-β-S, P2Y6 Receptor |

| 2. G-Protein Coupling | P2Y6 receptor couples to Gq/11 protein | P2Y6 Receptor, Gq/11 Protein |

| 3. PLC Activation | Gq/11 activates Phospholipase C (PLC) | Gq/11 Protein, PLC |

| 4. PIP2 Hydrolysis | PLC hydrolyzes PIP2 into IP3 and DAG | PLC, PIP2, IP3, DAG |

| 5. Calcium Release | IP3 triggers Ca²⁺ release from ER | IP3, IP3 Receptors, Ca²⁺, ER |

| 6. Increased Intracellular Ca²⁺ | Elevated cytoplasmic calcium levels | Ca²⁺ |

Involvement of Protein Kinase C (PKC) and Tyrosine Kinase Pathways

Downstream of PLC activation, both diacylglycerol (DAG) and increased intracellular calcium can activate Protein Kinase C (PKC). aai.orglupinepublishers.comqiagen.comnih.gov PKC is a family of serine/threonine kinases that phosphorylate various target proteins, influencing diverse cellular processes. lupinepublishers.comqiagen.com Studies have demonstrated that P2Y6 receptor activation by UDP can lead to the activation of specific PKC isotypes, such as PKCα, ε, and ζ, contributing to cellular effects like protection against apoptosis. nih.govnih.gov Inhibition of PKC has been shown to antagonize some of the effects mediated by P2Y6 activation. nih.gov

Furthermore, there is evidence suggesting the involvement of tyrosine kinase pathways in P2Y receptor signaling, although the direct link specifically with UDP-β-S and P2Y6 is less extensively detailed in the provided search results compared to PKC. Some P2Y receptor-mediated effects, particularly those involving MAPK activation, can be modulated by tyrosine kinases and can involve transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). lupinepublishers.comd-nb.info While P2Y6 coupling to Gα12/13 can also occur, leading to activation of Rho-associated protein kinase (ROCK) and influencing cell migration, the primary coupling for PLC and calcium mobilization is via Gq/11. nih.govlupinepublishers.comnih.gov The interplay between PKC and MAPK pathways, such as ERK1/2, downstream of P2Y6 activation has also been observed, influencing processes like cytokine production and cell survival. researchgate.netnih.govaai.orgplos.org

Activation of Rho GTPase and Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, P38, JNK)

Purinergic receptor activation by agonists like UDP-β-S can trigger downstream signaling cascades, including the activation of Rho GTPases and MAPK pathways. These pathways are crucial regulators of diverse cellular functions, such as proliferation, differentiation, migration, and survival. While the provided search results did not directly detail UDP-β-S's specific effects on Rho GTPase activation, they highlight the involvement of MAPK pathways (ERK1/2, P38, JNK) in cellular responses relevant to purinergic signaling. For instance, inhibitors targeting p38 MAPK and JNK have been identified, indicating the significance of these kinases in various cellular processes. citeab.comnih.govwikipedia.orglabsolu.caguidetopharmacology.orgguidetopharmacology.orgharvard.eduguidetopharmacology.orgguidetomalariapharmacology.orgguidetopharmacology.orgmrc.ac.ukfigshare.commrc.ac.ukmrc.ac.uk

Modulation of Adenylate Cyclase and cAMP Levels

Purinergic receptor activation can modulate the activity of adenylate cyclase, an enzyme responsible for synthesizing cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.govunifiedpatents.comuni-freiburg.de cAMP is a critical second messenger involved in numerous intracellular signaling events. wikipedia.orgxenbase.orgfishersci.caguidetopharmacology.orgguidetopharmacology.orgwikipedia.org Changes in intracellular cAMP levels can influence various cellular responses, including gene expression, enzyme activity, and ion channel function. The specific effects of UDP-β-S on adenylate cyclase activity and subsequent cAMP levels would depend on the particular P2Y receptor subtype activated and the cellular context.

Nuclear Factor-κB (NF-κB) Activation

Nuclear Factor-κB (NF-κB) is a transcription factor complex that plays a central role in regulating immune and inflammatory responses, as well as cell proliferation and survival. guidetopharmacology.orgwikipedia.orgresearchgate.netresearchgate.netoutbreak.info Activation of purinergic receptors can lead to NF-κB activation through various signaling intermediates. While direct evidence from the search results explicitly linking UDP-β-S to NF-κB activation was not found, the involvement of NF-κB in processes modulated by purinergic signaling, such as cytokine release, suggests a potential connection. wikipedia.orgresearchgate.netresearchgate.netoutbreak.info

Cellular Responses Elicited by UDP-β-S-Mediated Purinergic Signaling

UDP-β-S, through its action on purinergic receptors, can elicit a range of cellular responses, impacting processes vital for tissue homeostasis and disease pathogenesis.

Cell Proliferation and Cell Cycle Progression (e.g., Vascular Smooth Muscle Cells, Osteoblasts)

Purinergic signaling, mediated by agonists like UDP and UTP, has been shown to influence cell proliferation and cell cycle progression in various cell types, including vascular smooth muscle cells and osteoblasts. UDP itself acts as a growth factor for vascular smooth muscle cells by activating P2Y(6) receptors, stimulating DNA and protein synthesis and increasing cell number. nih.gov UDP also stimulated cell cycle progression to both the S and G(2) phases in vascular smooth muscle cells. nih.gov While the search results specifically mention UDP and UTP in the context of vascular smooth muscle cell proliferation and cell cycle progression, UDP-β-S, as a stable analog and P2Y agonist, is a valuable tool for investigating the role of P2Y receptors in these processes. nih.govfrontiersin.orgresearchgate.net

Modulation of Mechanotransductive Signaling

Mechanotransduction, the process by which cells sense and respond to mechanical stimuli, can be modulated by purinergic signaling. Although the search results did not provide specific details on how UDP-β-S directly influences mechanotransductive signaling, purinergic receptors are known to be involved in cellular responses to mechanical forces in various tissues. Further research utilizing probes like UDP-β-S could help elucidate the precise mechanisms by which purinergic signaling interacts with mechanotransduction pathways.

Impact on Osteoblast Differentiation

Extracellular nucleotides, including UDP, play significant roles in regulating bone remodeling by signaling through P2 receptors expressed on bone cells like osteoblasts and osteoclasts. Osteoblasts, the cells responsible for bone formation, express several P2Y receptor subtypes, including P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₂, P2Y₁₃, and P2Y₁₄, as well as P2X receptors. biologists.com The specific effects of nucleotide signaling on osteoblast differentiation can vary depending on the receptor subtype activated and the stage of differentiation. biologists.commdpi.com

While UDP itself is a known agonist for the P2Y₆ receptor, and UTP can be hydrolyzed to UDP to also activate P2Y₆, the direct impact of UDP-beta-S on osteoblast differentiation, specifically, is often studied in the context of P2Y₆ receptor activation. oup.comspandidos-publications.commdpi.com Research indicates that the P2Y₆ receptor is expressed by bone cells. oup.com Activation of UDP-sensitive P2Y₆ receptors has been shown to increase intracellular Ca²⁺ content and alkaline phosphatase (ALP) activity in bone marrow mesenchymal stem cells (BMSCs) from postmenopausal women, promoting osteogenic differentiation. researchgate.net In MC3T3-E1 cells, a pre-osteoblast cell line, P2Y₆ specific antagonists can inhibit the increase of ALP activity and other osteogenic markers. researchgate.net

However, the role of UDP and P2Y₆ in osteoblast differentiation is not always straightforward or universally pro-osteogenic across all studies and cell types. Some studies have indicated that while ATP and UTP can promote ALP activity and bone mineralization in rat primary osteoblasts, UDP did not show a statistically significant effect on ALP activity, although it did not rule out the involvement of the P2Y₆ receptor. conicet.gov.ar Another study found that exposure to ATP or UTP blocked the formation of mineralized bone nodules in osteoblast cultures, whereas UDP and ADP were without effect. nih.gov This suggests that the specific nucleotide and the P2Y receptor subtype activated are crucial in determining the outcome on osteoblast differentiation and mineralization.

The P2Y₁₄ receptor, which is selectively activated by UDP-sugars like UDP-glucose and UDP-galactose, is also present in murine osteoblasts. nih.gov While not directly activated by this compound, the study of P2Y₁₄ highlights the complexity of UDP-related signaling in bone. P2Y₁₄ in osteoblasts appears to play a modulatory role, influencing the timing of osteogenic gene expression, collagen deposition, and mineralization, rather than being essential for the differentiation process itself. nih.gov

The varying effects observed with different uridine nucleotides and their derivatives underscore the importance of using specific agonists like this compound to dissect the roles of individual P2Y receptor subtypes in the intricate process of osteoblast differentiation.

Role in Macrophage Cross-talk and Immunoregulation

Macrophages are key players in the immune system, exhibiting significant functional plasticity and engaging in cross-talk with other cells to maintain tissue integrity and regulate inflammatory responses. nih.govrupress.orgmdpi.com Purinergic signaling, mediated by extracellular nucleotides acting on P2 receptors, is increasingly recognized as a critical regulator of macrophage function and immunoregulation. nih.govnih.gov

This compound, as a stable analog and agonist of UDP, is a valuable tool for investigating the role of the P2Y₆ receptor in macrophage biology. The P2Y₆ receptor is preferentially activated by UDP and is expressed in macrophages. mdpi.comnih.govnih.gov Activation of the P2Y₆ receptor by UDP has been shown to promote the recruitment of inflammatory cells, including monocytes/macrophages, to sites of inflammation or infection. nih.govaai.org This recruitment is often mediated by the induction of various chemokines. nih.gov

Research has demonstrated that UDP-mediated P2Y₆ receptor activation stimulates the release of chemokines such as CXCL8 (IL-8), CCL2 (monocyte chemotactic protein 1, MCP-1), and CCL20 (macrophage inflammatory protein-3α, MIP-3α) from monocytes and macrophages. nih.govnih.govaai.org For instance, UDP treatment can upregulate IL-1β gene expression in human promonocytic U937 cells. mdpi.com In human monocytic THP-1 cells, UDP and lipopolysaccharide (LPS)-induced IL-8 release is mediated by autocrine stimulation of the P2Y₆ receptor. mdpi.com Furthermore, UDP-induced secretion of CCL2 and CCL3 (macrophage inflammatory protein 1α, MIP-1α) from microglia has also been reported, a response attributed to P2Y₆ receptors. nih.gov This chemokine production is often linked to downstream signaling pathways such as ERK1/2, p38 MAPK, and NF-κB. nih.govaai.org

The P2Y₆ receptor's role in macrophage-mediated immunoregulation extends beyond chemokine production. Activation of P2Y₆ has been implicated in modulating inflammatory cytokine release from macrophages. nih.gov Studies using the P2Y₆ agonist 3-phenacyl-UDP (3P-UDP), a stable UDP analog similar in application to this compound, have shown potentiation of pro-inflammatory cytokine secretion in macrophages. nih.gov

While the P2Y₆ receptor primarily mediates pro-inflammatory responses in macrophages, purinergic signaling in these cells is complex, involving multiple receptor subtypes and potential for both pro- and anti-inflammatory outcomes depending on the context and the specific nucleotide and receptor involved. nih.gov For example, the P2Y₁₄ receptor, activated by UDP-sugars, has been shown to promote STAT1-mediated inflammation in pro-inflammatory M1 macrophages. nih.gov

The use of selective agonists like this compound is crucial for dissecting the specific contributions of individual purinergic receptors, such as P2Y₆, to the complex cross-talk and immunoregulation orchestrated by macrophages in various physiological and pathological settings, including inflammation and host defense. nih.govaai.org

Uridine Diphosphate Udp Sugars in Glycosyltransferase Systems

UDP-Sugar Role as Glycosyl Donors for UDP-Glycosyltransferases (UGTs)

UDP-glycosyltransferases (UGTs), classified into various families based on sequence similarity, catalyze the transfer of a sugar moiety from a UDP-sugar donor to an acceptor molecule, forming a glycosidic bond. nih.govmdpi.com This process releases UDP as a leaving group. wikipedia.orgebi.ac.uk Plant UGTs, for instance, belong to glycosyltransferase family 1 (GT1) and are extensively involved in the biosynthesis of numerous natural compounds such as flavonoids and terpenoids. nih.gov Human UGTs, categorized into subfamilies like UGT1A and UGT2B, are crucial for the metabolism and detoxification of a wide range of endogenous substrates and xenobiotics, including bilirubin, steroid hormones, and various drugs. uniprot.orgnih.govtandfonline.com

UGT Substrate Specificity and Donor Recognition

UGTs exhibit remarkable specificity towards both the sugar donor and the acceptor molecule. The recognition of the UDP-sugar donor is primarily mediated by a highly conserved region within the enzyme, often referred to as the "UDP-glycosyltransferase signature" or Plant Secondary Product Glycosyltransferase (PSPG) motif. mdpi.comresearchgate.net This motif, typically located in the C-terminal domain, is approximately 40-50 amino acids long and is crucial for binding the UDP moiety of the sugar nucleotide. mdpi.comresearchgate.net

While many plant UGTs preferentially utilize UDP-glucose, they can also recognize other UDP-sugars such as UDP-xylose, UDP-galactose, UDP-glucuronic acid, and UDP-rhamnose. mdpi.com The specificity for a particular UDP-sugar donor is influenced by specific amino acid residues within the binding site. For example, the presence of a glutamine residue at a specific position in the consensus sequence is often associated with UDP-glucose specificity, while a histidine at this position can be found in homologs that recognize UDP-galactose. mdpi.com However, the precise mechanisms governing donor discrimination can be complex and involve multiple residues and structural features. mdpi.com

Acceptor substrate specificity is typically determined by other regions of the enzyme, allowing UGTs to glycosylate a diverse array of molecules, including alcohols, phenols, carboxylic acids, amines, and thiols. tandfonline.com Studies on bacterial glycosyltransferases have shown that some enzymes can exhibit a degree of promiscuity, accepting various O- and S-acceptor substrates. acs.org

Catalytic Mechanisms of Glycosyl Transfer (e.g., S N2-like single-displacement)

The catalytic mechanism employed by UGTs involves the transfer of the glycosyl moiety from the UDP-sugar to the acceptor molecule. Plant UGTs, and many other glycosyltransferases, operate via an inverting mechanism. nih.govwikipedia.org This typically involves an S N2-like single-displacement reaction. nih.govebi.ac.uk In this mechanism, the attacking nucleophile (usually a hydroxyl, carboxyl, amine, or thiol group on the acceptor molecule) directly attacks the anomeric carbon of the activated sugar donor. ebi.ac.uktandfonline.com This concerted reaction leads to the cleavage of the glycosidic bond between the sugar and UDP and the formation of a new glycosidic bond with the acceptor, resulting in an inversion of the stereochemistry at the anomeric carbon of the sugar. nih.govebi.ac.uk

The UDP molecule acts as the leaving group in this reaction. wikipedia.orgebi.ac.uk The enzyme active site is configured to bring the donor and acceptor substrates into close proximity and orient them correctly for the nucleophilic attack to occur efficiently.

Identification of Key Catalytic Amino Acid Residues (e.g., His, Asp)

Specific amino acid residues within the active site of UGTs play crucial roles in catalysis by stabilizing the transition state, activating the nucleophile, or orienting the substrates. While the specific residues can vary depending on the UGT family and substrate, several types of residues are commonly implicated.

Aspartate and glutamate (B1630785) residues can function as catalytic bases, deprotonating the acceptor molecule's nucleophilic group (e.g., a hydroxyl group) to enhance its reactivity for the S N2 attack on the anomeric carbon of the sugar. ebi.ac.uk Histidine residues have also been identified as important for catalysis and can be involved in substrate binding or proton transfer. mdpi.com For instance, a histidine residue in human UGT1A1 is located in a position analogous to a catalytic histidine in a plant UGT and is associated with enzyme function. mdpi.com Arginine residues can play a role in recognizing and orienting the acidic groups of the UDP-sugar or the acceptor. nih.gov

Mutational studies targeting these key residues have provided significant insights into their specific roles in donor binding, acceptor recognition, and the catalytic mechanism.

Structural Biology of UDP-Sugar-Enzyme Complexes

Structural studies, particularly X-ray crystallography, have been instrumental in understanding how UGTs bind UDP-sugars and catalyze glycosyl transfer. The three-dimensional structures of UGTs reveal common architectural features that facilitate their function.

Crystal Structures of UDP-Bound Glycosyltransferases (e.g., GT-A fold, GT-B fold)

Glycosyltransferases, including UGTs, exhibit diverse structural folds. Two common folds observed among glycosyltransferases are the GT-A fold and the GT-B fold. wikipedia.orgmdpi.comebi.ac.uk Many UGTs, particularly those in glycosyltransferase family 1, adopt a GT-B fold. nih.govmdpi.comresearchgate.net

The GT-B fold is characterized by two distinct domains, typically referred to as the N-terminal and C-terminal domains. nih.govmdpi.comresearchgate.net Each domain often possesses a Rossmann-like fold, characterized by a central beta-sheet flanked by alpha-helices. nih.govmdpi.comresearchgate.net The UDP-sugar donor typically binds in a cleft located between these two domains. nih.govmdpi.com

Crystal structures of UGTs in complex with UDP-sugars or non-hydrolyzable analogs (like UDP-2-deoxy-2-fluoro glucose) have provided detailed views of the binding interactions between the enzyme and the donor molecule. nih.govmdpi.com These structures show how the enzyme specifically recognizes the UDP moiety and the sugar part of the donor through a network of hydrogen bonds and van der Waals interactions with residues in the binding pocket. nih.gov

Examples of solved structures include those of DNA beta-glucosyltransferase wikipedia.orgebi.ac.uk and plant UGTs in complex with UDP-glucose analogs and acceptor molecules. nih.govmdpi.com These structures have been crucial for understanding substrate orientation and the proposed catalytic mechanisms.

Role of Metal Ions in UDP-Sugar Binding and Catalysis (e.g., Mn2+)

While many glycosyltransferases, particularly those with a GT-A fold, require divalent metal ions (such as Mn2+ or Mg2+) for activity, their role in UGTs with a GT-B fold is less universally established and can vary. wikipedia.orgebi.ac.uk

In some glycosyltransferases, metal ions can play several roles: coordinating the phosphate (B84403) groups of the nucleotide sugar, assisting in the departure of the leaving group (UDP), or helping to orient the sugar moiety. wikipedia.org For instance, DNA beta-glucosyltransferase, which uses UDP-glucose, is reported to require a divalent cation for optimal activity, and crystal structures have shown the presence of magnesium. ebi.ac.uk However, crystallographic data for this enzyme have also led to questions about whether the metal is directly involved in the catalytic step or plays a role in other processes like product release. ebi.ac.uk

In many inverting UGTs with a GT-B fold, a metal ion is not directly involved in the catalytic mechanism as a Lewis acid to activate the sugar, unlike some retaining glycosyltransferases. The mechanism relies more on the precise positioning of the substrates and catalytic amino acid residues to facilitate the nucleophilic attack and leaving group departure. The requirement for metal ions in UGT assays can sometimes be related to enzyme stability or other factors rather than direct catalytic participation in glycosyl transfer.

Conformational Changes Upon UDP-Sugar Binding and Release

The binding of UDP-sugars to glycosyltransferases often induces conformational changes in the enzyme structure. These changes are crucial for creating a proper environment for the catalytic reaction and for facilitating the binding of the acceptor substrate. Structural studies on various glycosyltransferases have revealed that flexible loops near the substrate-binding site can undergo significant conformational shifts from an open to a closed state upon donor substrate binding. wikidata.org This transition effectively covers the bound donor substrate and concurrently forms or refines the binding site for the acceptor molecule. wikidata.org

Interaction with Specific Protein Motifs (e.g., PSPG motif, DxD motif)

UDP-glycosyltransferases contain specific conserved protein motifs that are crucial for the binding of UDP-sugars and catalytic activity. Two prominent motifs are the Plant Secondary Product Glycosyltransferase (PSPG) motif and the DxD motif.

The PSPG motif is a highly conserved consensus sequence, typically around 40-50 amino acids in length, found in the C-terminal domain of plant UGTs and many microbial UGTs. metabolomicsworkbench.orgguidetopharmacology.orguni.lunih.gov This motif is primarily involved in binding to the UDP moiety of the sugar nucleotide donor. metabolomicsworkbench.orgguidetopharmacology.orgnih.gov The initial tryptophan residue of the PSPG motif is known to establish a parallel π-stacking interaction with the uracil (B121893) ring of the UDP-sugar. nih.gov Residues within the PSPG motif are positioned to interact with the activated sugar donor, and while the UDP portion is highly conserved, variations in other residues within or outside the PSPG motif can influence sugar donor specificity. uni.lunih.gov

The DxD motif (Asp-X-Asp, where X is any amino acid) is another conserved sequence found in many glycosyltransferases, particularly those belonging to the GT-A structural type. wikipedia.org This motif is often involved in coordinating divalent cations, such as Mn²⁺, which play a role in stabilizing the binding of the diphosphate (B83284) moiety of the UDP-sugar substrate and are important for catalytic activity. wikidata.orgzhanggroup.org While the DxD motif is characteristic of GT-A fold enzymes, UGTs typically belong to the GT-B structural type and generally lack the DxD motif, being nonmetal-dependent. nih.govwikipedia.org However, some studies on GT-B enzymes highlight the importance of residues interacting with the phosphate groups of the UDP-sugar for activity. nih.govmetabolomicsworkbench.org

Functional Roles of UDP-Glycosyltransferases in Biological Systems

UDP-glycosyltransferases are involved in a diverse range of biological functions through the glycosylation of various substrates.

Glucuronidation Reactions in Xenobiotic and Endobiotic Metabolism

Glucuronidation is a major phase II metabolic pathway in animals, primarily catalyzed by UDP-glucuronosyltransferases (UGTs). metabolomicsworkbench.orgfishersci.ca This process involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a wide variety of lipophilic substrates, including xenobiotics (such as drugs, environmental chemicals, and carcinogens) and endogenous compounds (like bilirubin, steroid hormones, and thyroid hormones). metabolomicsworkbench.orgfishersci.calabsolu.caamdb.onlineguidetopharmacology.org The resulting glucuronide conjugates are typically more polar and water-soluble than the parent compounds, facilitating their excretion from the body via urine and bile. metabolomicsworkbench.orgfishersci.caguidetopharmacology.org Glucuronidation is generally considered a detoxification mechanism as it often reduces the bioactivity and increases the clearance of potentially harmful substances. fishersci.caguidetopharmacology.org Human UGTs are classified into several families, including UGT1, UGT2, UGT3, and UGT8, with UGT1 and UGT2 families playing a major role in the glucuronidation of a broad range of substrates. fishersci.calabsolu.caguidetopharmacology.org

Synthesis of Complex Glycans (e.g., O-antigen, N-glycans)

UDP-glycosyltransferases are central to the biosynthesis of complex glycans, which are essential components of glycoproteins, glycolipids, and polysaccharides. These complex structures play crucial roles in cell recognition, signaling, adhesion, and structural integrity.

In bacteria, UGTs are involved in the synthesis of lipopolysaccharide (LPS), a major component of the outer membrane in Gram-negative bacteria, including the assembly of the O-antigen repeating units. For example, the bacterial glycosyltransferase WaaG is involved in LPS biosynthesis, transferring glucose from UDP-glucose.

In eukaryotes, UGTs participate in the synthesis of N-glycans and O-glycans. N-glycans are initiated in the endoplasmic reticulum with the transfer of GlcNAc-phosphate from UDP-GlcNAc to a lipid carrier, followed by the sequential addition of sugars from nucleotide sugar donors, including UDP-glucose and UDP-N-acetylglucosamine. zhanggroup.org Complex N-glycans are further processed in the Golgi apparatus, involving the action of various glycosyltransferases that utilize UDP-sugars like UDP-GlcNAc and UDP-galactose to build branched structures. zhanggroup.org O-glycans are synthesized in the Golgi by the sequential addition of sugars from nucleotide sugars, such as UDP-GalNAc, UDP-galactose, and UDP-GlcNAc, to serine or threonine residues of proteins. zhanggroup.org Specific UGTs, like polypeptide GalNAc-transferases (GALNTs), initiate O-glycosylation using UDP-GalNAc. zhanggroup.org

Glycosylation of Secondary Metabolites in Plants

In plants, UDP-glycosyltransferases (UGTs) belonging to glycosyltransferase family 1 play a crucial role in modifying a diverse array of secondary metabolites, including flavonoids, terpenoids, alkaloids, and hormones. guidetopharmacology.orguni.lunih.gov These glycosylation reactions utilize UDP-sugars, commonly UDP-glucose, UDP-glucuronic acid, UDP-galactose, and UDP-xylose, as sugar donors. metabolomicsworkbench.orgguidetopharmacology.org Glycosylation of plant secondary metabolites can significantly impact their solubility, stability, bioavailability, transport, and biological activity. guidetopharmacology.orguni.lunih.gov This modification is often the final step in the biosynthesis of these compounds and is essential for regulating metabolic homeostasis, facilitating storage, and enabling transport within the plant. uni.lu Plant UGTs are involved in creating the chemical complexity of natural substances and also play a role in protective responses to environmental stresses. guidetopharmacology.org

Detoxification Mechanisms (e.g., Mycotoxin Glucosylation)

UDP-glycosyltransferases are important enzymes in detoxification mechanisms in various organisms, including plants and mammals. In addition to glucuronidation of xenobiotics in animals, UGTs in plants are involved in detoxifying harmful compounds, such as mycotoxins produced by fungi. uni.lu

A well-studied example is the detoxification of deoxynivalenol (B1670258) (DON), a trichothecene (B1219388) mycotoxin produced by Fusarium species that contaminate cereal crops. Plants can mitigate DON toxicity by glycosylating it, primarily forming deoxynivalenol-3-O-glucoside (DON-3-Glc) through the action of UDP-glucosyltransferases that utilize UDP-glucose as the sugar donor. This glucosylation increases the polarity of DON and reduces its toxicity and bioavailability. Several plant UGTs involved in DON detoxification have been identified and characterized in species like Arabidopsis, wheat, and rice. This glycosylation-mediated detoxification is a crucial plant defense mechanism against fungal pathogens and their toxins. UGTs also contribute to the detoxification of other xenobiotics, including pesticides and herbicides, in plants. uni.lu

Regulation and Interconversion of Uridine Diphosphate Udp Sugars

De Novo Synthesis Pathways of UDP-Sugars

The primary mechanisms for the de novo synthesis of UDP-sugars involve the action of specific pyrophosphorylases, which utilize UTP and a sugar-1-phosphate as substrates. Another significant pathway, particularly in plants, involves the activity of sucrose (B13894) synthase.

Role of Pyrophosphorylases (UGPase, USPase, UAGPase)

UDP-sugar metabolizing pyrophosphorylases represent the primary route for the de novo synthesis of UDP-sugars. These enzymes catalyze the reversible reaction between UTP and a sugar-1-phosphate, yielding the corresponding UDP-sugar and inorganic pyrophosphate (PPi). This reaction is reversible and magnesium dependent.

Three main families of UDP-sugar pyrophosphorylases have been identified: UDP-Glc pyrophosphorylase (UGPase), UDP-sugar pyrophosphorylase (USPase), and UDP-N-acetylglucosamine pyrophosphorylase (UAGPase). These families are distinguished by their amino acid sequences and substrate specificities, although some overlap exists.

UGPase (UDP-Glc pyrophosphorylase) primarily catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP. While glucose-1-phosphate is the preferred substrate, UGPase can also exhibit activity with galactose-1-phosphate to produce UDP-galactose. In plants, UGPase plays a dual role, synthesizing UDP-glucose for sucrose synthesis in photosynthetic tissues and catalyzing the reverse reaction in sink tissues to provide glucose-1-phosphate for metabolic needs.

USPase (UDP-sugar pyrophosphorylase) exhibits broader substrate specificity compared to UGPase, reacting with a range of sugar-1-phosphates, including glucose-1-phosphate, galactose-1-phosphate, glucuronic acid-1-phosphate, xylose-1-phosphate, and arabinose-1-phosphate. The active site of USPase is larger than that of other UDP-sugar producing pyrophosphorylases, likely reflecting its broader specificity for sugar-1-phosphate substrates.

UAGPase (UDP-N-acetylglucosamine pyrophosphorylase) is primarily responsible for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc) from their respective N-acetylamino sugar-1-phosphates and UTP. Some activity with glucose-1-phosphate has also been observed for UAGPase.

Studies using transgenic plants have demonstrated that each of the pyrophosphorylases is essential for plant survival, and their loss or decreased activity can result in reproductive impairment.

Sucrose Synthase Activity in UDP-Glucose Production

In addition to pyrophosphorylases, sucrose synthase (SuSy) contributes to the production of UDP-glucose, particularly in plants. Sucrose synthase catalyzes the reversible cleavage of sucrose in the presence of a nucleoside diphosphate (B83284) (NDP), typically UDP, to produce NDP-glucose (primarily UDP-glucose) and fructose.

The reaction catalyzed by sucrose synthase is: NDP-α-D-glucose + D-fructose = NDP + sucrose.

While UDP is generally considered the preferred nucleoside diphosphate for sucrose synthase, studies have shown that ADP can also serve as an effective acceptor molecule to produce ADP-glucose. This dual role allows sucrose synthase to contribute to both UDP-glucose production for cell wall and glycoprotein (B1211001) biosynthesis and ADP-glucose production for starch biosynthesis. The equilibrium for sucrose conversion is pH dependent, with pH values between 5.5 and 7.5 promoting NDP-glucose formation.

Sucrose synthase has been identified in plants and bacteria and is considered a unique glycosyltransferase for developing cost-effective glycosylation processes. Expression of sucrose synthase in organisms like Acetobacter xylinum has been shown to enhance cellulose (B213188) production by efficiently forming UDP-glucose from sucrose.

Enzymatic Interconversion of UDP-Sugars (e.g., Epimerases, Mutases, Decarboxylases)

UDP-sugars formed de novo by the pyrophosphorylases can subsequently be converted to other nucleotide sugars by various secondary mechanisms. These interconversion pathways involve enzymes such as epimerases, mutases, and decarboxylases, expanding the diversity of available UDP-sugar donors.

Examples of enzymatic interconversion include:

Epimerases: These enzymes catalyze the inversion of configuration at a specific carbon atom of the sugar moiety. For instance, UDP-glucose 4-epimerase (UGE) interconverts UDP-glucose and UDP-galactose. In barley, a C4-epimerase has been shown to interconvert UDP-GlcNAc and UDP-GalNAc.

Decarboxylases: These enzymes remove a carboxyl group from a sugar moiety. The nucleotide-sugar oxidative pathway involves UDP-glucose dehydrogenase, forming UDP-glucuronic acid, and UDP-glucuronic acid decarboxylase, forming UDP-xylose.

Mutases: These enzymes catalyze the intramolecular transfer of a functional group. UDP-arabinose may be converted into its furanose form by a mutase.

These interconversion mechanisms, along with oxidative pathways, allow for the formation of a variety of UDP-sugars, such as UDP-galacturonic acid (UDP-GalA), UDP-arabinose (UDP-Ara), UDP-xylose (UDP-Xyl), and UDP-rhamnose.

Degradation of UDP-Sugars by Hydrolases

UDP-sugars can be degraded by hydrolases. Bacterial UDP-glucose hydrolases, for example, catalyze the hydrolysis of the pyrophosphate bond of UDP-glucose, leading to the formation of UMP and glucose-1-phosphate. These enzymes have been found in bacteria such as Salmonella enterica and E. coli.

Bacterial UDP-glucose hydrolases have been postulated to function as virulence factors by degrading extracellular UDP-glucose, which is released from damaged cells and can activate P2Y14 receptors to trigger an innate immune response. By degrading UDP-glucose, these hydrolases may abrogate this protective response.

Regulation of Intracellular UDP-Sugar Pools and their Biological Implications

Nucleotide sugars are key precursors for all glycosylation reactions and are required for the synthesis of oligosaccharides, polysaccharides, and protein and lipid glycosylation. Among nucleotide sugars, UDP-sugars are particularly important precursors for biomass production in nature, such as the synthesis of cellulose, hemicellulose, and pectins for cell walls.

The availability of nucleotide-activated sugar substrates, including UDP-glucuronate (UDP-GlcA) and UDP-N-acetylglucosamine (UDP-GlcNAc), can dictate the rate of synthesis of macromolecules like hyaluronan. Multiple UDP-sugars have alternative metabolic fates and are subject to coordinated and reciprocal allosteric control of enzymes within their biosynthetic pathways. This regulation helps preserve appropriate precursor ratios for accurate partitioning among downstream products and contributes to sensing and maintaining energy homeostasis.

UDP-glucose has also been suggested as a signaling molecule, in addition to its precursor function. Dysregulation of nucleotide sugar and hyaluronan synthesis is associated with multiple pathologies, suggesting these pathways as potential targets for therapeutic intervention.

Cross-Talk Between UDP-Sugar Metabolism and Other Nucleotide Pathways

Nucleotide metabolism is an energy-intensive process that involves multiple metabolic pathways and different cellular compartments. The synthesis of the precursor nucleotides, including UTP required for UDP-sugar synthesis, is strongly regulated at multiple levels, including transcriptional control and enzymatic regulation through allosteric interactions and feedback inhibition.

The synthesis of uridine (B1682114) originates from orotic acid or 5-phosphoribosyl-1-pyrophosphate (PRPP), which are linked to glucose metabolism. The interconversion of uridine monophosphate allows for the equilibration of UTP/UDP ratios, which is important for UDP-sugar synthesis.

Metabolic cross-talk between UDP-sugar metabolism and other pathways allows for coordinated regulation. For example, the hexosamine biosynthesis pathway, which produces UDP-GlcNAc, is linked to cellular nutrient status. The interconversion of UDP-GlcNAc and UDP-N-acetylgalactosamine (UDP-GalNAc) by UDP-galactose 4'-epimerase (GALE) demonstrates metabolic cross-talk that can be utilized for research purposes, such as the metabolic labeling of O-GlcNAcylated proteins. NRF2, a transcription factor, supports nucleotide synthesis and is linked to UDP-GlcNAc production, further illustrating the interconnectedness of these pathways.

The intricate connections between UDP-sugar metabolism and other nucleotide pathways highlight the integrated nature of cellular metabolism and the multiple layers of regulation that ensure proper cellular function.

Compound and Enzyme PubChem CIDs

| Name | PubChem CID(s) |

| UDP-glucose | 8629 |

| UDP-galactose | 1166, 18068, 23724458 |

| UDP-N-acetylglucosamine | 10705, 445675 |

| UDP-glucuronic acid | 17473 |

| Sucrose | 5988 |

| UTP | 6133, 131675549 |

| Glucose-1-phosphate | 65533, 131855210 |

| Galactose-1-phosphate | 123912, 177082 |

| N-acetylglucosamine-1-phosphate | 440272, 129626786 |

| Inorganic pyrophosphate (PPi) | 4995, 644102, 3084150 |

| Fructose | 5984 |

| ADP-glucose | 15730 |

| ADP | 6022, 135771 |

| Uridine | 6029 |

| Orotic acid | 976 |

| 5-phosphoribosyl-1-pyrophosphate (PRPP) | 7339, 23616411 |

| Uridine monophosphate (UMP) | 6030 |

| CTP | 608 |

| RNA | 24868 |

| β-alanine | 239, 22288102 |

| UDP-galacturonic acid | 18069 |

| UDP-arabinose | 16274, 644105 |

| UDP-xylose | 16329 |

| UDP-rhamnose | 16330, 192751 |

| UDP-N-acetylgalactosamine | 1167, 23700, 46926269 |

| UDP-glucose pyrophosphorylase (UGPase) | 9026-21-5 (CAS) |

| UDP-sugar pyrophosphorylase (USPase) | Not readily available |

| UDP-N-acetylglucosamine pyrophosphorylase (UAGPase) | Not readily available |

| Sucrose synthase (SuSy) | 9030-05-1 (CAS) |

| UDP-glucose dehydrogenase (UGDH) | 9028-27-7 (CAS) |

| UDP-glucuronic acid decarboxylase | 9033-13-0 (CAS) |

| UDP-glucose 4-epimerase (UGE) | 9031-19-0 (CAS) |

| UDP-galactose 4'-epimerase (GALE) | 9031-19-0 (CAS) |

| UDP-arabinose mutase | 5.4.99.30 (EC Number) |

| Bacterial UDP-glucose hydrolase | Not readily available |

Advanced Methodologies for Studying Udp Derived Compound Interactions

Spectroscopic Techniques for Analyzing UDP-Sugar Interactions and Enzyme Kinetics

Spectroscopic methods are valuable for probing the structure, concentration, and interactions of UDP-derived compounds. These techniques offer non-destructive or minimally destructive ways to monitor reactions and analyze molecular properties.

UV/Vis Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. Nucleotides, including UDP-derived compounds, exhibit characteristic absorbance in the UV range due to the presence of the uracil (B121893) base. The maximum absorbance wavelength (λmax) for UDP-beta-S is reported to be 262 nm with an extinction coefficient (ε) of 10.0 L mmol⁻¹ cm⁻¹ at pH 7.5 jenabioscience.com.

UV/Vis spectroscopy can be applied to study enzyme kinetics involving UDP-sugars by monitoring the change in absorbance of a reactant or product over time. For instance, coupled enzyme assays often utilize UV/Vis detection to follow the production or consumption of NAD(P)H, which absorbs at 340 nm, linked to the enzymatic conversion of UDP-sugars nih.govrsc.org. This allows for the determination of enzyme activity and kinetic parameters such as Km and Vmax jascoinc.com. While direct UV/Vis monitoring of UDP-sugar conversion might be challenging if no significant spectral shift occurs, coupling with enzymes that produce a chromophoric product enables effective analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules. Different atomic nuclei, such as ¹H, ¹³C, and ³¹P, can be used to obtain specific insights. ³¹P NMR spectroscopy is particularly useful for studying phosphorylated compounds like UDP-derived molecules, as it directly probes the phosphorus atoms in the phosphate (B84403) groups.

³¹P NMR has been employed to study UDP-sugars in various biological contexts, including intact cells and tissue extracts ismrm.orgutupub.finih.govresearchgate.netnih.gov. In ³¹P NMR spectra, UDP-glucose and UDP-galactose typically show distinct signals nih.gov. High-resolution ³¹P NMR at high field strengths (e.g., 7 T) has enabled the detection and simultaneous measurement of multiple UDP-sugar species, including UDP-glucose, UDP-galactose, UDP-N-acetylglucosamine, and UDP-N-acetylgalactosamine, in complex samples like human brain extracts nih.gov. These UDP-sugar species can appear as a quartet-like multiplet around -9.8 ppm in ³¹P NMR spectra nih.gov.

NMR spectroscopy can also provide information on the chemical stability and reaction pathways of sugar nucleotides under different conditions utupub.fi. For example, ¹H and ³¹P NMR have been used to investigate the alkaline cleavage of sugar nucleotides, although detecting certain intermediate species can be challenging utupub.fi.

Fourier Transform Infrared (FT-IR) Microspectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a vibrational spectroscopic technique that provides information about the functional groups present in a sample. FT-IR microspectroscopy combines FT-IR spectroscopy with microscopy, allowing for the analysis of very small sample areas researchgate.netjascoinc.com.

FT-IR microspectroscopy can be used to obtain a "fingerprint" of carbohydrate constituents and analyze the chemical composition of biological samples researchgate.net. While less commonly applied directly to soluble UDP-derived compounds in solution compared to UV/Vis or NMR, FT-IR has been used to characterize purified UDP-sugars, providing specific absorbance curves related to their functional groups biologists.com. FT-IR microspectroscopy is often used for the analysis of solid or semi-solid samples, such as tissue sections or purified compounds jascoinc.com.

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are essential for separating complex mixtures containing UDP-derived compounds, while mass spectrometry provides sensitive detection and identification based on mass-to-charge ratio. Coupling these techniques enhances their analytical power.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for analyzing and quantifying UDP-derived compounds in various samples, including biological extracts nih.govspringernature.comsielc.comnih.govnih.govoup.comnih.govnih.govasm.org. Due to their polar nature, UDP-sugars are often analyzed using specific HPLC methods such as anion-exchange HPLC or hydrophilic interaction liquid chromatography (HILIC) springernature.comnih.govnih.gov. Ion-pair reversed-phase HPLC is also a conventional technique for separating nucleotide sugars oup.com.

HPLC can be coupled with UV/Vis detection, typically monitoring at wavelengths around 260-262 nm where the uracil base absorbs light jenabioscience.comsielc.comnih.govfrontiersin.org. This allows for the quantification of separated UDP-derived compounds based on peak areas nih.gov. Various stationary phases, including anion-exchange, porous graphitic carbon (PGC), and HILIC columns, have been successfully employed for the separation of different UDP-sugar species springernature.comnih.govnih.govnih.govresearchgate.netacs.org. Challenges such as retention time instability with certain columns like PGC can be addressed through method optimization nih.govresearchgate.net. HPLC is frequently used in enzyme assays to separate substrates and products and determine conversion rates asm.orgacs.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization (ESI-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive detection and identification capabilities of mass spectrometry. Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with LC-MS for the analysis of polar and labile molecules like UDP-derived compounds nih.govnih.govasm.orgacs.orgdoi.orgnih.govmdpi.comresearchgate.netmdpi.comnih.gov.

LC-ESI-MS allows for the identification of UDP-derived compounds based on their characteristic mass-to-charge ratios ([M-H]⁻ or [M+H]⁺ ions) and fragmentation patterns (in tandem MS, LC-MS/MS) nih.govdoi.orgnih.govresearchgate.netmdpi.com. This technique is particularly valuable for analyzing complex biological matrices where multiple UDP-sugar species may be present nih.govdoi.orgnih.gov. LC-ESI-MS/MS, often operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, provides high selectivity and sensitivity for the targeted quantification of specific UDP-sugars nih.govdoi.orgnih.govresearchgate.netmdpi.com.

Different LC columns, including HILIC and porous graphitic carbon (PGC), have been coupled with ESI-MS for the analysis of nucleotide sugars nih.govnih.govresearchgate.netacs.orgdoi.orgnih.gov. LC-ESI-MS methods have been developed for the quantitative profiling of UDP-sugars in various samples, including cell extracts and plant tissues nih.govnih.govdoi.orgnih.govresearchgate.net. These methods often involve sample preparation steps such as solid-phase extraction (SPE) to enrich the analytes springernature.comnih.govnih.govdoi.org. LC-ESI-MS is a crucial tool for identifying and quantifying enzyme reaction products involving UDP-sugars asm.orgmdpi.com.

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) mass spectrometry is an ionization technique suitable for the analysis of non-volatile, thermally unstable polar compounds, including nucleotides and sugar nucleotides. creative-proteomics.com Established in 1981, FAB involves bombarding a sample, typically dissolved in a liquid matrix (such as glycerol), with a high-speed beam of neutral atoms (e.g., xenon or argon). creative-proteomics.com This process ionizes the sample, producing protonated molecules ([M+H]+) and deprotonated molecules ([M-H]-), as well as fragment ions, which can then be analyzed by a mass spectrometer. creative-proteomics.com

FAB-MS has been applied to the characterization of UDP-sugars. For instance, it was used to estimate the molecular mass of purified UDP-3- or UDP-4-ketoglucosamine isolated from bovine heart muscle. biologists.comnih.gov In this study, positive-ion FAB mass spectrometry with a glycerine matrix was employed, and the technique successfully yielded a spectrum showing a molecular mass of approximately 629 Da for the sample. biologists.com

Furthermore, FAB-tandem mass spectrometry (FAB-MS/MS) has proven valuable for determining the anomeric configuration of glycosyl esters of nucleoside pyrophosphates, a class that includes UDP-sugars. core.ac.uk By analyzing the fragmentation patterns of deprotonated molecules at very low collision energy, FAB-MS/MS can distinguish between cis and trans configurations of the phosphodiester and 2''-hydroxyl groups of the glycosyl residue. This empirical rule is applicable to sugar nucleotides with a free 2''-hydroxyl group and no alternative charge location. core.ac.uk The sensitivity and tolerance to impurities make FAB-MS/MS a suitable method for such structural determinations when the absolute configuration of the glycosyl residue is known. core.ac.uk

Matrix-Assisted Laser Desorption/Ionization–Time of Flight–Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization–Time of Flight–Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for analyzing a wide range of molecules, including metabolites and larger biomolecules. It involves embedding the analyte in a matrix material, which absorbs laser energy, leading to the desorption and ionization of the analyte molecules. The ions are then accelerated and separated based on their mass-to-charge ratio in a time-of-flight analyzer.

MALDI-TOF-MS has been utilized in the study of UDP-derived compounds, particularly in the context of enzymatic reactions and metabolic profiling. For example, MALDI-TOF-MS was used to analyze the reaction products catalyzed by microsomes incubated with UDP-glucuronic acid (UDP-GlcA) and acceptor molecules. researchgate.net The technique successfully detected ions corresponding to the acceptor molecule and products with mass increases consistent with the addition of glucuronic acid residues. researchgate.net This demonstrates its utility in monitoring glycosyltransferase activity and identifying glycosylated products.

MALDI-TOF-MS imaging is an advanced application that allows for the visualization of the spatial distribution of molecules within tissues. This technology has been applied to map the distribution of various components, including saccharides, in plant roots. mdpi.com While not specifically focused on UDP-derived compounds themselves in the cited example, the ability to image saccharides suggests potential for studying the localization of UDP-sugars or their metabolic products within biological samples. mdpi.com

Studies comparing different matrix compounds for MALDI-MS analysis of small molecule metabolites have included UDP-glucose as a test analyte. iastate.edu This highlights the relevance of MALDI-MS in analyzing UDP-sugars and the ongoing efforts to optimize methodologies for their detection and analysis. iastate.edu

Radioligand Binding and Functional Assays for Receptor Characterization

Radioligand binding assays are widely used to characterize receptors, determine their affinity for ligands, and assess their anatomical distribution. nih.gov These assays involve incubating tissue sections, cultured cells, or homogenates with a radioactively labeled ligand, which can be an analog of a natural compound or a synthetic drug. nih.gov By measuring the amount of bound radioligand, researchers can determine parameters such as the equilibrium dissociation constant (Kd), receptor density (Bmax), and the affinity of unlabeled ligands to compete for binding sites (Ki). nih.gov

Functional assays, often performed in conjunction with binding studies, measure the biological response elicited by a ligand binding to its receptor. These assays can involve monitoring changes in intracellular signaling pathways, such as calcium mobilization or cAMP levels, or downstream effects like phagocytosis or chemotaxis. nih.govkcl.ac.uknih.gov

UDP-derived compounds, including UDP and UDP-glucose, are known to act as extracellular signaling molecules by interacting with specific G protein-coupled receptors (GPCRs), particularly the P2Y receptor family. nih.govnih.govcapes.gov.brnih.gov Radioligand binding assays have been employed to study the binding of tritiated UDP ([3H]UDP) to membranes expressing P2Y receptors, such as P2Y14. researchgate.net These studies can determine the affinity and binding characteristics of UDP and related compounds to these receptors. researchgate.net Competition binding assays using unlabeled UDP-glucose, UMP, and UTP have also been performed to assess their ability to displace [3H]UDP binding, providing insights into the selectivity of the receptor. researchgate.net

Functional assays, such as calcium mobilization assays, have been used to characterize the activation of P2Y receptors by UDP-derived agonists like UDP-glucose. kcl.ac.uknih.gov These assays can demonstrate the potency of agonists and the inhibitory effects of antagonists, confirming the functional coupling of the receptor to downstream signaling pathways. kcl.ac.uknih.gov For instance, UDP-glucose has been shown to increase intracellular calcium levels in platelets, a response inhibited by P2Y14 receptor antagonists. kcl.ac.uk Similarly, UDP has been shown to mobilize calcium via P2Y6 receptors in microglia, a process involved in phagocytosis. nih.gov

While specific radioligand binding or functional assay data for this compound were not prominently featured in the search results beyond its listing as a P2Y6 ligand zhanggroup.orgguidetopharmacology.org, these methodologies are standard for characterizing the interaction of UDP-derived compounds with their cognate receptors.

Site-Directed Mutagenesis and Enzyme Engineering for Structure-Function Analysis

Site-directed mutagenesis is a powerful technique used to introduce specific amino acid changes in a protein, allowing researchers to investigate the role of individual residues in protein structure, function, and substrate binding. cabidigitallibrary.orgasm.org Enzyme engineering builds upon this by modifying enzymes to alter their properties, such as substrate specificity, catalytic activity, or stability. nih.govnih.gov These techniques are particularly valuable for understanding the interaction of enzymes with their substrates and cofactors, including UDP-derived compounds.

Studies on UDP-dependent glycosyltransferases (UGTs), enzymes that utilize UDP-activated sugars as donors, frequently employ site-directed mutagenesis to probe the enzyme-substrate interaction. cabidigitallibrary.orgnih.govnih.govnih.govplos.org By mutating residues within or near the predicted UDP-sugar binding site or the acceptor substrate binding site, researchers can assess the impact on enzyme activity and substrate specificity. cabidigitallibrary.orgnih.govplos.org For example, mutagenesis studies on plant UGTs have identified key amino acids involved in the recognition and binding of UDP-glucose and other UDP-sugars. cabidigitallibrary.orgnih.govembopress.org Mutations at specific positions have been shown to drastically reduce or completely abolish enzyme activity with UDP-glucose as the donor sugar, highlighting the critical role of these residues. cabidigitallibrary.orgnih.gov

Enzyme engineering strategies have been applied to UDP-sugar synthesis pathways to enhance the production of specific UDP-sugars. researchgate.netacs.org This involves overexpressing key enzymes in the pathway, such as phosphoglucomutase and UDP-glucose pyrophosphorylase, to channel metabolic flux towards the desired UDP-sugar. researchgate.net Furthermore, engineering efforts have focused on creating chimeric enzymes with combined activities to improve the efficiency of UDP-sugar production. acs.org

Site-directed mutagenesis has also been used to study enzymes involved in lipid A biosynthesis that utilize UDP-N-acetylglucosamine derivatives as substrates. acs.org Mutations in residues predicted to be in the substrate-binding cavity of enzymes like LpxC have revealed residues essential for catalytic activity and substrate binding. acs.org

While direct examples of site-directed mutagenesis or enzyme engineering specifically involving this compound were not found, these methodologies are broadly applicable to studying the enzymes and receptors that interact with UDP-derived compounds, providing detailed insights into the molecular basis of their interactions.

Development and Application of Chemical Probes for UDP-Derived Compounds and Related Enzymes

Chemical probes are valuable tools for studying the localization, activity, and interactions of biological molecules in complex systems, including living cells. For UDP-derived compounds and the enzymes that utilize them, chemical probes can provide real-time information about enzyme activity and binding site characteristics.

Fluorescent Probes for Real-Time Enzyme Imaging

Fluorescent probes are increasingly used for the real-time detection and imaging of enzyme activity in living cells and tissues. hep.com.cnresearchgate.netsemanticscholar.org These probes are designed to undergo a change in fluorescence properties upon enzymatic transformation, allowing for the visualization of enzyme activity with high sensitivity and resolution. hep.com.cnresearchgate.net

Novel fluorescent probes have been developed for imaging the activity of UDP-glucuronosyltransferases (UGTs), enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to various substrates. hep.com.cnresearchgate.netnih.govhep.com.cn For example, a BODIPY-based fluorescent probe, BDMP, was developed for the selective and sensitive detection and real-time imaging of UGT1A8 in living cells and tumor tissues. hep.com.cnresearchgate.nethep.com.cn The glucuronidation of BDMP by UGT1A8 results in a change in fluorescence, providing a signal proportional to enzyme concentration. hep.com.cnresearchgate.nethep.com.cn Another ratiometric fluorescent probe has been developed for sensing human UGT1A1 activity, which has been successfully applied for sensitive measurements in human liver preparations and for live imaging of endogenous UGT1A1 in cells. nih.gov

These fluorescent probes serve as promising molecular tools for investigating the physiological function of UGTs and potentially other enzymes that interact with UDP-derived compounds in living systems. hep.com.cnnih.gov

Photoaffinity Labeling Techniques for Binding Site Identification

Photoaffinity labeling is a technique used to identify and map the binding sites of ligands on proteins. It involves using a photoactivable analog of a ligand that, upon irradiation with UV light, forms a covalent bond with amino acid residues in close proximity to the binding site. acs.orgresearchgate.netnih.govnih.gov The protein is then typically subjected to enzymatic digestion, and the labeled peptides are isolated and sequenced to identify the labeled residues, thereby pinpointing components of the binding site. acs.orgnih.gov

Photoaffinity labeling has been successfully applied to study the binding sites of UDP-derived compounds on enzymes. For instance, photoaffinity labeling with a radiolabeled photoactivable analog of UDP-glucose, [32P]5N3UDP-glucose, was used to identify a UDP-glucose-binding site within human UDP-glucose dehydrogenase (hUGDH). acs.orgnih.gov This technique, combined with cassette mutagenesis, identified a specific region containing Cysteine 276 as playing an important role in efficient UDP-glucose binding to hUGDH. acs.orgnih.gov

Photoaffinity probes directed towards both the aglycon and UDP-glucuronic acid binding sites have been developed for studying UGTs. researchgate.net For example, 7-azido-4-methylcoumarin (B1373340) (AzMC), a photoactive analog of a UGT substrate, has been used to label the substrate binding site of human liver UGT1A6. nih.gov Photoinactivation studies and competitive inhibition experiments confirmed that AzMC specifically binds to the aglycon binding site of UGT1A6. nih.gov

These examples demonstrate the utility of photoaffinity labeling in providing detailed information about the molecular architecture of binding sites for UDP-derived compounds on their target proteins.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 22960366 |

| UDP | 6031 |

| UDP-glucose | 439156 |

| UDP-glucuronic acid | 1158 |

| UDP-galactose | 126969254 |

| UDP-N-acetylglucosamine | 445675 |

| UDP-3-ketoglucosamine | Not readily available in search results |

| UDP-4-ketoglucosamine | Not readily available in search results |

| [32P]5N3UDP-glucose | Not readily available in search results (analog) |

| 7-azido-4-methylcoumarin (AzMC) | 147460 |

| BDMP (Fluorescent probe) | Not readily available in search results (proprietary probe) |

This article explores advanced methodologies employed in the study of chemical compounds derived from uridine (B1682114) diphosphate (B83284) (UDP), with a focus on their interactions with enzymes and receptors. These techniques are crucial for understanding the biochemical roles and mechanisms of action of UDP-derived compounds, including specific analogs.

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) mass spectrometry is an ionization technique suitable for the analysis of non-volatile, thermally unstable polar compounds, including nucleotides and sugar nucleotides. creative-proteomics.com Established in 1981, FAB involves bombarding a sample, typically dissolved in a liquid matrix (such as glycerol), with a high-speed beam of neutral atoms (e.g., xenon or argon). creative-proteomics.com This process ionizes the sample, producing protonated molecules ([M+H]+) and deprotonated molecules ([M-H]-), as well as fragment ions, which can then be analyzed by a mass spectrometer. creative-proteomics.com

FAB-MS has been applied to the characterization of UDP-sugars. For instance, it was used to estimate the molecular mass of purified UDP-3- or UDP-4-ketoglucosamine isolated from bovine heart muscle. biologists.comnih.gov In this study, positive-ion FAB mass spectrometry with a glycerine matrix was employed, and the technique successfully yielded a spectrum showing a molecular mass of approximately 629 Da for the sample. biologists.com

Furthermore, FAB-tandem mass spectrometry (FAB-MS/MS) has proven valuable for determining the anomeric configuration of glycosyl esters of nucleoside pyrophosphates, a class that includes UDP-sugars. core.ac.uk By analyzing the fragmentation patterns of deprotonated molecules at very low collision energy, FAB-MS/MS can distinguish between cis and trans configurations of the phosphodiester and 2''-hydroxyl groups of the glycosyl residue. This empirical rule is applicable to sugar nucleotides with a free 2''-hydroxyl group and no alternative charge location. core.ac.uk The sensitivity and tolerance to impurities make FAB-MS/MS a suitable method for such structural determinations when the absolute configuration of the glycosyl residue is known. core.ac.uk

Matrix-Assisted Laser Desorption/Ionization–Time of Flight–Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization–Time of Flight–Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for analyzing a wide range of molecules, including metabolites and larger biomolecules. It involves embedding the analyte in a matrix material, which absorbs laser energy, leading to the desorption and ionization of the analyte molecules. The ions are then accelerated and separated based on their mass-to-charge ratio in a time-of-flight analyzer.

MALDI-TOF-MS has been utilized in the study of UDP-derived compounds, particularly in the context of enzymatic reactions and metabolic profiling. For example, MALDI-TOF-MS was used to analyze the reaction products catalyzed by microsomes incubated with UDP-glucuronic acid (UDP-GlcA) and acceptor molecules. researchgate.net The technique successfully detected ions corresponding to the acceptor molecule and products with mass increases consistent with the addition of glucuronic acid residues. researchgate.net This demonstrates its utility in monitoring glycosyltransferase activity and identifying glycosylated products.

MALDI-TOF-MS imaging is an advanced application that allows for the visualization of the spatial distribution of molecules within tissues. This technology has been applied to map the distribution of various components, including saccharides, in plant roots. mdpi.com While not specifically focused on UDP-derived compounds themselves in the cited example, the ability to image saccharides suggests potential for studying the localization of UDP-sugars or their metabolic products within biological samples. mdpi.com

Studies comparing different matrix compounds for MALDI-MS analysis of small molecule metabolites have included UDP-glucose as a test analyte. iastate.edu This highlights the relevance of MALDI-MS in analyzing UDP-sugars and the ongoing efforts to optimize methodologies for their detection and analysis. iastate.edu

Radioligand Binding and Functional Assays for Receptor Characterization

Radioligand binding assays are widely used to characterize receptors, determine their affinity for ligands, and assess their anatomical distribution. nih.gov These assays involve incubating tissue sections, cultured cells, or homogenates with a radioactively labeled ligand, which can be an analog of a natural compound or a synthetic drug. nih.gov By measuring the amount of bound radioligand, researchers can determine parameters such as the equilibrium dissociation constant (Kd), receptor density (Bmax), and the affinity of unlabeled ligands to compete for binding sites (Ki). nih.gov

Functional assays, often performed in conjunction with binding studies, measure the biological response elicited by a ligand binding to its receptor. These assays can involve monitoring changes in intracellular signaling pathways, such as calcium mobilization or cAMP levels, or downstream effects like phagocytosis or chemotaxis. nih.govkcl.ac.uknih.gov

UDP-derived compounds, including UDP and UDP-glucose, are known to act as extracellular signaling molecules by interacting with specific G protein-coupled receptors (GPCRs), particularly the P2Y receptor family. nih.govnih.govcapes.gov.brnih.gov Radioligand binding assays have been employed to study the binding of tritiated UDP ([3H]UDP) to membranes expressing P2Y receptors, such as P2Y14. researchgate.net These studies can determine the affinity and binding characteristics of UDP and related compounds to these receptors. researchgate.net Competition binding assays using unlabeled UDP-glucose, UMP, and UTP have also been performed to assess their ability to displace [3H]UDP binding, providing insights into the selectivity of the receptor. researchgate.net

Functional assays, such as calcium mobilization assays, have been used to characterize the activation of P2Y receptors by UDP-derived agonists like UDP-glucose. kcl.ac.uknih.gov These assays can demonstrate the potency of agonists and the inhibitory effects of antagonists, confirming the functional coupling of the receptor to downstream signaling pathways. kcl.ac.uknih.gov For instance, UDP-glucose has been shown to increase intracellular calcium levels in platelets, a response inhibited by P2Y14 receptor antagonists. kcl.ac.uk Similarly, UDP has been shown to mobilize calcium via P2Y6 receptors in microglia, a process involved in phagocytosis. nih.gov

While specific radioligand binding or functional assay data for this compound were not prominently featured in the search results beyond its listing as a P2Y6 ligand zhanggroup.orgguidetopharmacology.org, these methodologies are standard for characterizing the interaction of UDP-derived compounds with their cognate receptors.

Site-Directed Mutagenesis and Enzyme Engineering for Structure-Function Analysis

Site-directed mutagenesis is a powerful technique used to introduce specific amino acid changes in a protein, allowing researchers to investigate the role of individual residues in protein structure, function, and substrate binding. cabidigitallibrary.orgasm.org Enzyme engineering builds upon this by modifying enzymes to alter their properties, such as substrate specificity, catalytic activity, or stability. nih.govnih.gov These techniques are particularly valuable for understanding the interaction of enzymes with their substrates and cofactors, including UDP-derived compounds.

Studies on UDP-dependent glycosyltransferases (UGTs), enzymes that utilize UDP-activated sugars as donors, frequently employ site-directed mutagenesis to probe the enzyme-substrate interaction. cabidigitallibrary.orgnih.govnih.govnih.govplos.org By mutating residues within or near the predicted UDP-sugar binding site or the acceptor substrate binding site, researchers can assess the impact on enzyme activity and substrate specificity. cabidigitallibrary.orgnih.govplos.org For example, mutagenesis studies on plant UGTs have identified key amino acids involved in the recognition and binding of UDP-glucose and other UDP-sugars. cabidigitallibrary.orgnih.govembopress.org Mutations at specific positions have been shown to drastically reduce or completely abolish enzyme activity with UDP-glucose as the donor sugar, highlighting the critical role of these residues. cabidigitallibrary.orgnih.gov

Enzyme engineering strategies have been applied to UDP-sugar synthesis pathways to enhance the production of specific UDP-sugars. researchgate.netacs.org This involves overexpressing key enzymes in the pathway, such as phosphoglucomutase and UDP-glucose pyrophosphorylase, to channel metabolic flux towards the desired UDP-sugar. researchgate.net Furthermore, engineering efforts have focused on creating chimeric enzymes with combined activities to improve the efficiency of UDP-sugar production. acs.org

Site-directed mutagenesis has also been used to study enzymes involved in lipid A biosynthesis that utilize UDP-N-acetylglucosamine derivatives as substrates. acs.org Mutations in residues predicted to be in the substrate-binding cavity of enzymes like LpxC have revealed residues essential for catalytic activity and substrate binding. acs.org

While direct examples of site-directed mutagenesis or enzyme engineering specifically involving this compound were not found, these methodologies are broadly applicable to studying the enzymes and receptors that interact with UDP-derived compounds, providing detailed insights into the molecular basis of their interactions.

Development and Application of Chemical Probes for UDP-Derived Compounds and Related Enzymes

Chemical probes are valuable tools for studying the localization, activity, and interactions of biological molecules in complex systems, including living cells. For UDP-derived compounds and the enzymes that utilize them, chemical probes can provide real-time information about enzyme activity and binding site characteristics.

Fluorescent Probes for Real-Time Enzyme Imaging

Fluorescent probes are increasingly used for the real-time detection and imaging of enzyme activity in living cells and tissues. hep.com.cnresearchgate.netsemanticscholar.org These probes are designed to undergo a change in fluorescence properties upon enzymatic transformation, allowing for the visualization of enzyme activity with high sensitivity and resolution. hep.com.cnresearchgate.net

Novel fluorescent probes have been developed for imaging the activity of UDP-glucuronosyltransferases (UGTs), enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to various substrates. hep.com.cnresearchgate.netnih.govhep.com.cn For example, a BODIPY-based fluorescent probe, BDMP, was developed for the selective and sensitive detection and real-time imaging of UGT1A8 in living cells and tumor tissues. hep.com.cnresearchgate.nethep.com.cn The glucuronidation of BDMP by UGT1A8 results in a change in fluorescence, providing a signal proportional to enzyme concentration. hep.com.cnresearchgate.nethep.com.cn Another ratiometric fluorescent probe has been developed for sensing human UGT1A1 activity, which has been successfully applied for sensitive measurements in human liver preparations and for live imaging of endogenous UGT1A1 in cells. nih.gov

These fluorescent probes serve as promising molecular tools for investigating the physiological function of UGTs and potentially other enzymes that interact with UDP-derived compounds in living systems. hep.com.cnnih.gov

Photoaffinity Labeling Techniques for Binding Site Identification

Photoaffinity labeling is a technique used to identify and map the binding sites of ligands on proteins. It involves using a photoactivable analog of a ligand that, upon irradiation with UV light, forms a covalent bond with amino acid residues in close proximity to the binding site. acs.orgresearchgate.netnih.govnih.gov The protein is then typically subjected to enzymatic digestion, and the labeled peptides are isolated and sequenced to identify the labeled residues, thereby pinpointing components of the binding site. acs.orgnih.gov

Photoaffinity labeling has been successfully applied to study the binding sites of UDP-derived compounds on enzymes. For instance, photoaffinity labeling with a radiolabeled photoactivable analog of UDP-glucose, [32P]5N3UDP-glucose, was used to identify a UDP-glucose-binding site within human UDP-glucose dehydrogenase (hUGDH). acs.orgnih.gov This technique, combined with cassette mutagenesis, identified a specific region containing Cysteine 276 as playing an important role in efficient UDP-glucose binding to hUGDH. acs.orgnih.gov